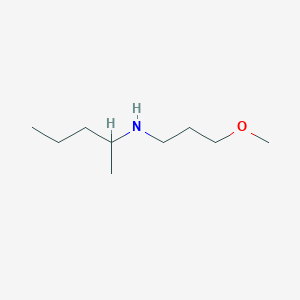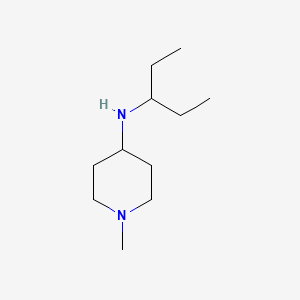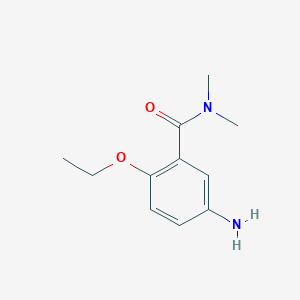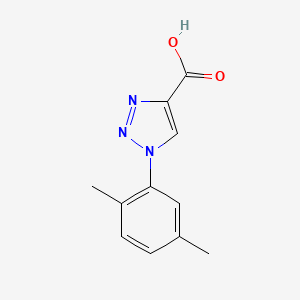
N-(3-methoxypropyl)pentan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)pentan-2-amine is an organic compound with the molecular formula C9H21NO It is a secondary amine, characterized by the presence of a methoxypropyl group and a pentan-2-yl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)pentan-2-amine can be achieved through several methods. One common approach involves the reaction of 3-methoxypropanol with pentan-2-amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C and the reaction time ranging from 4 to 6 hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts such as Cu-Co/Al2O3-diatomite has been reported to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxypropyl)pentan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-(3-methoxypropyl)pentan-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain medical conditions.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)pentan-2-amine involves its interaction with specific molecular targets. The compound can undergo thermal decomposition, leading to the formation of carboxylic acids and other byproducts. The decomposition process is initiated by the hydrolysis of the ether bond, followed by the cleavage of C-N and C-C bonds . This reaction is influenced by factors such as temperature and the presence of dissolved oxygen.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypropylamine: Similar in structure but lacks the pentan-2-yl group.
2-Methoxyethylamine: Contains a methoxyethyl group instead of a methoxypropyl group.
Hexylamine: Has a hexyl group attached to the nitrogen atom instead of a methoxypropyl group.
Uniqueness
N-(3-methoxypropyl)pentan-2-amine is unique due to the presence of both a methoxypropyl group and a pentan-2-yl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill .
Properties
CAS No. |
1038238-14-0 |
|---|---|
Molecular Formula |
C9H21NO |
Molecular Weight |
159.27 g/mol |
IUPAC Name |
N-(3-methoxypropyl)pentan-2-amine |
InChI |
InChI=1S/C9H21NO/c1-4-6-9(2)10-7-5-8-11-3/h9-10H,4-8H2,1-3H3 |
InChI Key |
SARXSECEDWYELD-UHFFFAOYSA-N |
SMILES |
CCCC(C)NCCCOC |
Canonical SMILES |
CCCC(C)NCCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B1462421.png)
amine](/img/structure/B1462423.png)

![N-[(2,4-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462427.png)
![2-[Bis(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B1462428.png)

methanone](/img/structure/B1462432.png)
![3-[(2-Ethylbutyl)amino]propanenitrile](/img/structure/B1462434.png)




![N-[2-(3-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B1462442.png)
